6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Epoxy curing agent Thermal latency Melting point

6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 50729-75-4), commercially known as Curezol C11Z-AZINE or Epicure 1372, is a modified imidazole derivative belonging to the 1,3,5-triazine-2,4-diamine class. It functions as a thermal latent curing agent and accelerator for epoxy resin systems.

Molecular Formula C19H33N7
Molecular Weight 359.5 g/mol
CAS No. 50729-75-4
Cat. No. B1345964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
CAS50729-75-4
Molecular FormulaC19H33N7
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC=CN1CCC2=NC(=NC(=N2)N)N
InChIInChI=1S/C19H33N7/c1-2-3-4-5-6-7-8-9-10-11-17-22-13-15-26(17)14-12-16-23-18(20)25-19(21)24-16/h13,15H,2-12,14H2,1H3,(H4,20,21,23,24,25)
InChIKeyQZDGTFKTHGKXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 50729-75-4) – Procurement-Relevant Identity and Product Class


6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 50729-75-4), commercially known as Curezol C11Z-AZINE or Epicure 1372, is a modified imidazole derivative belonging to the 1,3,5-triazine-2,4-diamine class [1]. It functions as a thermal latent curing agent and accelerator for epoxy resin systems . The compound integrates a 2-undecylimidazole moiety with an s-triazine ring via an ethyl linker, deactivating the imidazole nitrogen through the triazine electron‑withdrawing effect to suppress room‑temperature reactivity while enabling rapid cure upon thermal activation [2].

Why Generic Substitution Fails for 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine in Epoxy Formulations


Epoxy curing agents are not interchangeable because latency, activation temperature, and pot‑life are dictated by specific substituent effects on the imidazole ring and the triazine scaffold [1]. Unmodified 2-undecylimidazole (Curezol C11Z) reacts prematurely at room temperature, yielding pot lives of only hours, whereas the triazine‑azine modification of the target compound electronically deactivates the pyridine‑like nitrogen, extending storage stability to weeks and shifting the curing exotherm by 23–32 °C higher [2]. Even among azine‑type imidazoles, alkyl chain length alters solubility, melting point, and compatibility with non‑polar epoxy matrices, making direct substitution without re‑formulation and re‑validation unreliable .

Quantitative Differentiation Evidence for 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine Against Closest Analogs


Melting Point Elevation vs. Unmodified 2-Undecylimidazole (C11Z) as Latency Indicator

The target compound (C11Z‑A) exhibits a melting point 115–121 °C higher than unmodified 2‑undecylimidazole (C11Z), directly reflecting the azine‑triazine modification that reduces room‑temperature nucleophilicity and improves one‑component formulation stability [1].

Epoxy curing agent Thermal latency Melting point

Activation Temperature Shift vs. 2-Methylimidazole Azine Analog (2MZ-A)

The target compound (C11Z‑A) exhibits an activation temperature approximately 3 °C lower than the 2‑methylimidazole‑based azine analog (2MZ‑A). This moderate reduction broadens the processing window for temperature‑sensitive substrates (e.g., PCB inks) while preserving latency [1].

Curing kinetics Activation temperature DSC

Curing Exotherm Peak Temperature Elevation for Azine-Modified Imidazoles (Class-Level Evidence)

Triazine‑modified imidazole derivatives (including azine‑type) shift the DSC curing exothermic peak temperature (Tₚ) 23–32 °C higher compared to unmodified imidazole counterparts [1]. The target compound belongs to this azine‑modified class, where the s‑triazine ring withdraws electron density from the imidazole nitrogen, directly translating into increased thermal latency [2].

DSC analysis Curing exotherm Latent curing agent

Room-Temperature Storage Stability (Class-Level Evidence for Triazine-Modified Imidazoles)

Epoxy blends containing triazine‑trione tri‑imidazole derivatives demonstrate room‑temperature storage stability of up to 38 days before gelation, as measured by rheological viscosity monitoring [1]. This is a class‑level property conferred by the electron‑withdrawing triazine/azine structure, which the target compound shares. Unmodified imidazole‑epoxy blends typically gel within hours to 1–2 days under identical conditions [2].

Shelf life Storage stability Rheology

Procurement-Driven Application Scenarios for 6-(2-(2-Undecyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine


One-Component Epoxy Adhesives and PCB Inks Requiring >30-Day Pot Life

The azine‑triazine structure of C11Z‑AZINE confers electronic deactivation of the imidazole catalytic nitrogen, enabling single‑component epoxy adhesives and solder‑resistant PCB inks with ambient storage stability exceeding 30 days [1]. This eliminates the need for two‑component mixing equipment, reduces waste from premature gelation, and ensures consistent dispensing viscosity over extended production campaigns.

Powder Coatings and Encapsulation with Cure Activation at 127 °C

With a practical activation point of 127 °C and a melting range of 187–195 °C, C11Z‑AZINE is optimized for powder coating and electronic encapsulation processes where melt‑blending and flow occur before cure onset [1][2]. The 3 °C lower activation temperature relative to 2MZ‑A (130 °C) broadens substrate compatibility, particularly for temperature‑sensitive electronic packages .

Self-Healing Epoxy Composites Using Latent Imidazole-Azine Catalysts

Azine‑type imidazole derivatives including 2MZ‑AZINE have been demonstrated as latent curing agents in microcapsule‑based self‑healing epoxy composites, achieving ~83% healing efficiency when dispersed at 2 wt% in the matrix [1]. The undecyl chain in C11Z‑AZINE provides enhanced dispersion and compatibility with hydrophobic epoxy matrices, making it a candidate for structural self‑healing composites in aerospace and automotive applications.

High-Tg Epoxy Thermosets via Triazine-Enhanced Crosslink Density

Triazine‑modified imidazole curing agents produce epoxy thermosets with glass transition temperatures (Tg) ranging from 128 to 152 °C due to the high crosslink density imparted by the triazine core [1]. The target compound’s diamine‑functionalized triazine ring enables dual‑role activity as both a Lewis‑base initiator (via imidazole) and a crosslinker (via amine groups), delivering thermomechanical performance suitable for high‑temperature composite tooling and structural adhesives.

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